1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine dione group, which is a type of cyclic imide and is often seen in biologically active compounds . The molecule also contains a spirocyclic structure (1,5-dioxa-9-azaspiro[5.5]undecane), which is a type of compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the pyrrolidine dione group. These groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, without specific studies or literature, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of the compound would be influenced by the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the spirocyclic structure could potentially make the compound more rigid, while the pyrrolidine dione group could influence its polarity .Scientific Research Applications
Synthesis and Characterization
The synthesis and pharmacological screening of spiro compounds, including azaspirodiones and bis-azaspirodiones, have been explored, focusing on the fusion of oxaspirodiones with various amino compounds to obtain N-substituted azaspirodiones and their derivatives. This research also delves into the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation, highlighting the intact preservation of the pyrrolidinedione ring, which becomes part of the resulting spiro compound scaffold. The simplicity of the synthesis process and the ease of product separation are emphasized, along with the detailed structure determination of these spiro compounds (El-Telbany, Ghoneim, & Khalifa, 1977); (Huynh, Nguyen, & Nishino, 2017).
Novel Compounds and Crystal Structures
The creation of new spiro compounds, such as 3-benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione, has been investigated, with their structures elucidated through X-ray single-crystal diffraction, IR, and elemental analysis. These studies contribute to understanding the crystallographic and molecular characteristics of such compounds, providing insights into their potential applications in various scientific domains (Zeng et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-11-2-3-12(18)16(11)10-13(19)15-6-4-14(5-7-15)20-8-1-9-21-14/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKCTXPPDCIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CN3C(=O)CCC3=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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